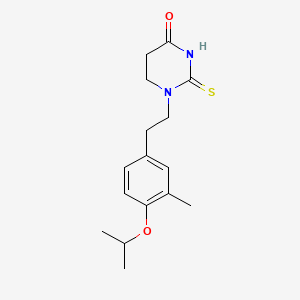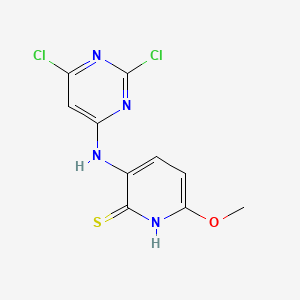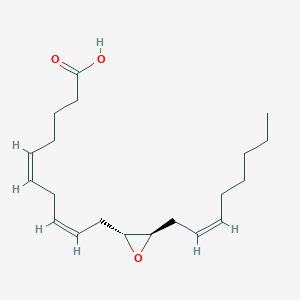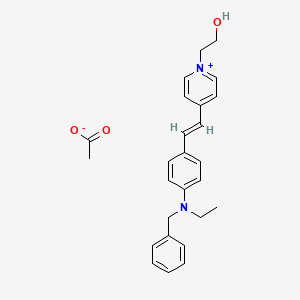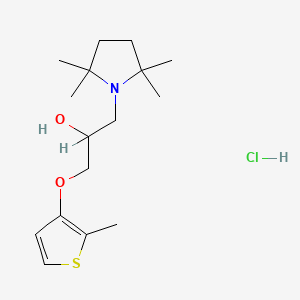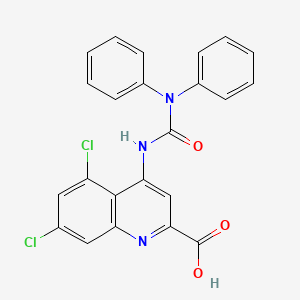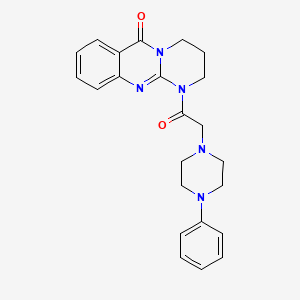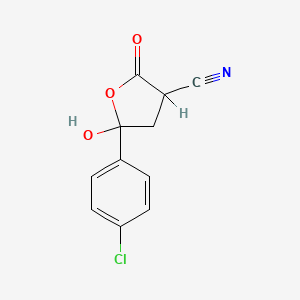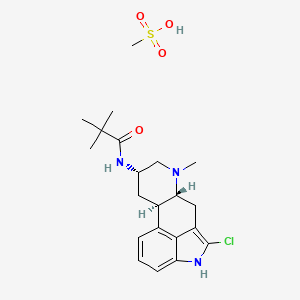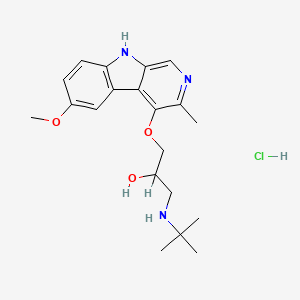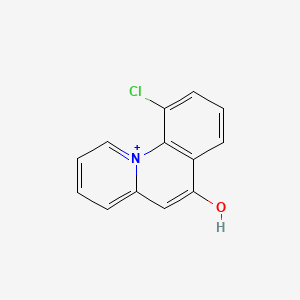
MPB-07 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MPB-07 free acid involves several steps, starting with the preparation of the benzo[c]quinolizinium core. This typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the treatment of the precursor with oxalyl chloride in dichloromethane at 65°C, followed by derivatization with picolylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
MPB-07 free acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzo[c]quinolizinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
Applications De Recherche Scientifique
MPB-07 free acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Mécanisme D'action
MPB-07 free acid exerts its effects primarily by activating the CFTR channels. This activation involves the binding of MPB-07 to the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. Once at the membrane, CFTR channels can effectively transport chloride ions, which is crucial for maintaining fluid balance in tissues .
Comparaison Avec Des Composés Similaires
MPB-07 free acid is unique compared to other CFTR activators due to its specific structure and mechanism of action. Similar compounds include:
Genistein: A flavonoid that also activates CFTR channels but through a different binding site.
UCCF-029: A benzoflavone derivative that has shown potent CFTR activation.
Pyrazolo derivatives: These compounds are structurally different but also activate CFTR channels.
MPB-07 stands out due to its high potency and low cellular toxicity, making it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
586349-01-1 |
|---|---|
Formule moléculaire |
C13H9ClNO+ |
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
10-chlorobenzo[c]quinolizin-11-ium-6-ol |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H/p+1 |
Clé InChI |
FLJBLCAZPFDCPE-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=[N+]2C(=C1)C=C(C3=C2C(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


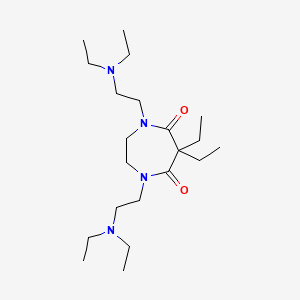
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
